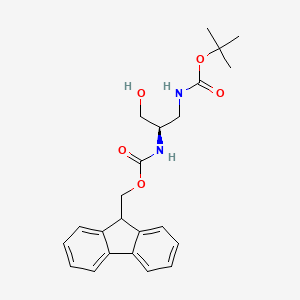

![molecular formula C10H14N2O3 B1395009 2-[(3-Hydroxybutyl)amino]isonicotinsäure CAS No. 1220035-06-2](/img/structure/B1395009.png)

2-[(3-Hydroxybutyl)amino]isonicotinsäure

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

2-[(3-Hydroxybutyl)amino]isonicotinsäure: hat sich in der medizinischen Chemie aufgrund ihrer strukturellen Ähnlichkeit mit Isonicotinsäure als vielversprechend erwiesen, die ein Vorläufer für verschiedene pharmakologisch aktive Verbindungen ist . Derivate der Isonicotinsäure, wie Isoniazid, sind für ihre antituberkulösen Eigenschaften bekannt . Die Hydroxybutyl-Aminogruppe könnte möglicherweise zur Synthese neuer Derivate mit verbesserter biologischer Aktivität oder besseren pharmakokinetischen Profilen genutzt werden.

Landwirtschaft

In der Landwirtschaft könnte This compound als Elicitator dienen, um bei Pflanzen eine systemisch erworbene Resistenz (SAR) zu induzieren . Diese Resistenz hilft Pflanzen, Krankheiten zu widerstehen, indem sie ihr Immunsystem aktiviert, was möglicherweise den Bedarf an chemischen Pestiziden reduziert und zu nachhaltigen Anbaupraktiken beiträgt.

Industrielle Anwendungen

Die potenziellen industriellen Anwendungen der Verbindung sind mit ihrer Rolle als Zwischenprodukt bei der Synthese komplexerer Moleküle verbunden. Ihre einzigartigen funktionellen Gruppen machen sie zu einem vielseitigen Ausgangspunkt für die Synthese verschiedener industrieller Chemikalien, möglicherweise einschließlich Polymere, Farbstoffe und Tenside.

Umweltwissenschaften

In den Umweltwissenschaften können Derivate der Isonicotinsäure als Standards zur Erkennung von Schadstoffen verwendet werden . This compound könnte so modifiziert werden, dass markierte Verbindungen entstehen, die als Tracer oder Sonden in der Umweltüberwachung und -sanierung eingesetzt werden.

Biotechnologie

Die biotechnologischen Anwendungen von This compound könnten die Verwendung als Baustein für die Synthese biologisch aktiver Moleküle beinhalten . Sie könnte in enzymkatalysierten Reaktionen zur Herstellung chiraler Verbindungen oder bei der Entwicklung von Biosensoren eingesetzt werden.

Materialwissenschaften

In den Materialwissenschaften könnte die Verbindung auf ihre mögliche Verwendung bei der Herstellung neuer Materialien mit spezifischen Eigenschaften untersucht werden . Ihre Molekülstruktur könnte die Entwicklung neuartiger leitfähiger Materialien, Beschichtungen oder Additive ermöglichen, die die Leistung bestehender Materialien verbessern.

Wirkmechanismus

Target of Action

It is known that isonicotinic acid derivatives have been found to be active againstGram-positive bacteria . Additionally, 3-hydroxybutyrate, a component of the compound, has been found to bind to hydroxyl-carboxylic acid receptor 2 (HCAR 2) in certain cells .

Mode of Action

It is known that isonicotinic acid derivatives can inhibit the growth of certain bacteria . Furthermore, 3-hydroxybutyrate has been found to impose a negative feedback mechanism inhibiting lipolysis when it binds to HCAR 2 .

Biochemical Pathways

The binding of 3-hydroxybutyrate to hcar 2 can potentially exertantiatherogenic and anti-inflammatory effects .

Pharmacokinetics

The compound’s molecular weight is210.23 g/mol , which may influence its bioavailability.

Result of Action

The binding of 3-hydroxybutyrate to hcar 2 can potentially exert antiatherogenic and anti-inflammatory effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[(3-Hydroxybutyl)amino]isonicotinic acid. For example, exposure to dust, fume, gas, mist, vapors, or spray can cause skin and eye irritation . Therefore, protective measures such as wearing gloves, protective clothing, and eye/face protection are recommended when handling this compound .

Biochemische Analyse

Biochemical Properties

2-[(3-Hydroxybutyl)amino]isonicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with histone deacetylases (HDACs), where 2-[(3-Hydroxybutyl)amino]isonicotinic acid acts as an inhibitor. This inhibition can lead to changes in gene expression by altering the acetylation status of histones, thereby impacting chromatin structure and function . Additionally, 2-[(3-Hydroxybutyl)amino]isonicotinic acid may interact with hydroxycarboxylic acid receptors (HCARs), which are involved in cellular energy metabolism and signaling pathways .

Cellular Effects

The effects of 2-[(3-Hydroxybutyl)amino]isonicotinic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HDACs by 2-[(3-Hydroxybutyl)amino]isonicotinic acid can lead to the activation of tumor suppressor genes and the suppression of oncogenes, thereby exerting antineoplastic effects . Furthermore, the interaction with HCARs can redirect intracellular fuel metabolism away from glucose, which is particularly relevant in cancer cells that rely heavily on glucose metabolism .

Molecular Mechanism

At the molecular level, 2-[(3-Hydroxybutyl)amino]isonicotinic acid exerts its effects through several mechanisms. The compound binds to the active site of HDACs, inhibiting their deacetylase activity. This inhibition results in the accumulation of acetylated histones, leading to an open chromatin structure and increased gene transcription . Additionally, 2-[(3-Hydroxybutyl)amino]isonicotinic acid may activate HCARs, which are G-protein-coupled receptors involved in metabolic regulation. Activation of HCARs by this compound can influence various signaling pathways, including those related to energy homeostasis and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(3-Hydroxybutyl)amino]isonicotinic acid can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-[(3-Hydroxybutyl)amino]isonicotinic acid is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of HDAC activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-[(3-Hydroxybutyl)amino]isonicotinic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits HDAC activity and modulates gene expression without causing significant toxicity . At higher doses, 2-[(3-Hydroxybutyl)amino]isonicotinic acid may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without adverse outcomes .

Metabolic Pathways

2-[(3-Hydroxybutyl)amino]isonicotinic acid is involved in several metabolic pathways. It interacts with enzymes such as HDACs and HCARs, influencing metabolic flux and metabolite levels . The compound’s inhibition of HDACs can lead to changes in the acetylation status of metabolic enzymes, thereby affecting their activity and the overall metabolic state of the cell . Additionally, activation of HCARs by 2-[(3-Hydroxybutyl)amino]isonicotinic acid can alter lipid and glucose metabolism, contributing to its metabolic effects .

Transport and Distribution

The transport and distribution of 2-[(3-Hydroxybutyl)amino]isonicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is likely transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cell, 2-[(3-Hydroxybutyl)amino]isonicotinic acid may bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also dependent on its interaction with plasma proteins and its ability to cross biological barriers .

Subcellular Localization

The subcellular localization of 2-[(3-Hydroxybutyl)amino]isonicotinic acid is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with HDACs and influences gene expression . Targeting signals and post-translational modifications may direct 2-[(3-Hydroxybutyl)amino]isonicotinic acid to specific compartments or organelles within the cell . Additionally, the compound’s interaction with HCARs suggests its presence in the plasma membrane and involvement in cell signaling pathways .

Eigenschaften

IUPAC Name |

2-(3-hydroxybutylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-7(13)2-4-11-9-6-8(10(14)15)3-5-12-9/h3,5-7,13H,2,4H2,1H3,(H,11,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIDOBVBXQPHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC1=NC=CC(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

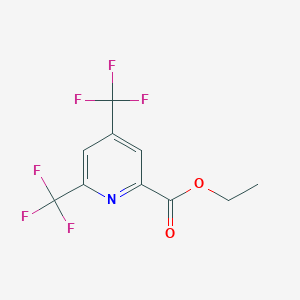

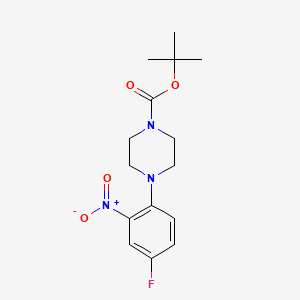

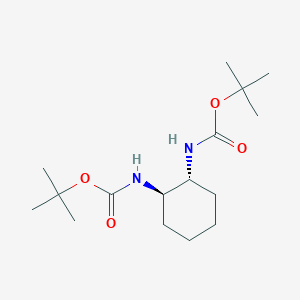

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid](/img/structure/B1394929.png)

![tert-butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1394931.png)

![(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1394939.png)

![Pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B1394945.png)

![Methyl 3-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B1394948.png)